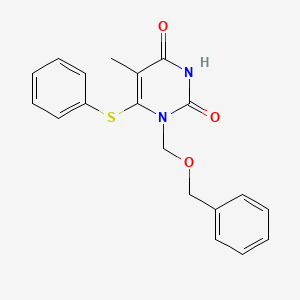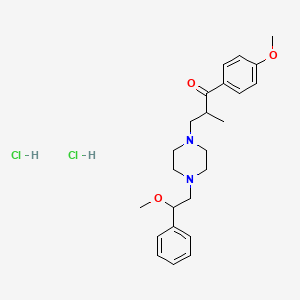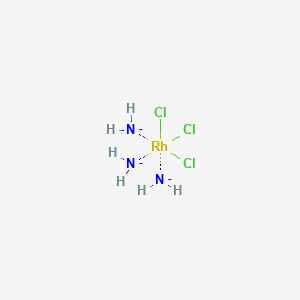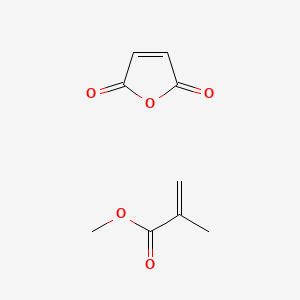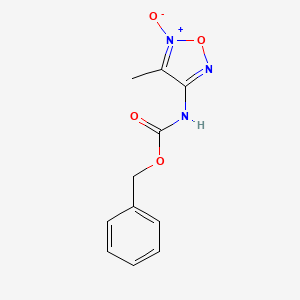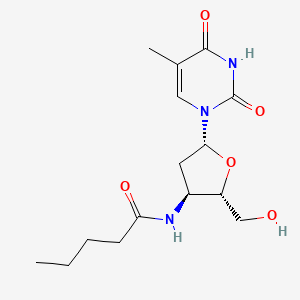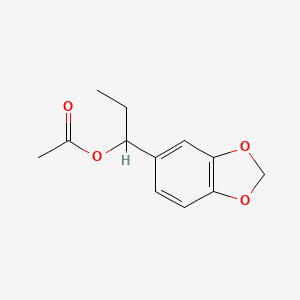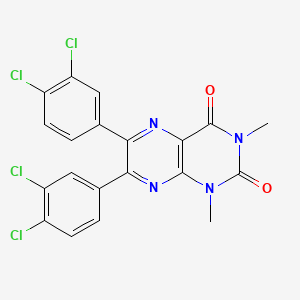
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the pteridine family, which is characterized by a fused ring system containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core through cyclization reactions. Subsequent steps involve the introduction of dichlorophenyl groups and methyl substitutions under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like compounds
科学的研究の応用
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl groups and methyl substitutions play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pteridinedione, 6,7-bis(phenyl)-1,3-dimethyl-: Lacks the dichlorophenyl groups, resulting in different chemical properties and reactivity.
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dimethylphenyl)-1,3-dimethyl-: Contains additional methyl groups, which may affect its solubility and biological activity.
Uniqueness
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- is unique due to the presence of dichlorophenyl groups, which enhance its chemical reactivity and potential applications. The specific arrangement of these groups and methyl substitutions contributes to its distinct properties compared to similar compounds.
特性
CAS番号 |
60333-36-0 |
|---|---|
分子式 |
C20H12Cl4N4O2 |
分子量 |
482.1 g/mol |
IUPAC名 |
6,7-bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C20H12Cl4N4O2/c1-27-18-17(19(29)28(2)20(27)30)25-15(9-3-5-11(21)13(23)7-9)16(26-18)10-4-6-12(22)14(24)8-10/h3-8H,1-2H3 |
InChIキー |
AHGNLWIYXLXLCL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


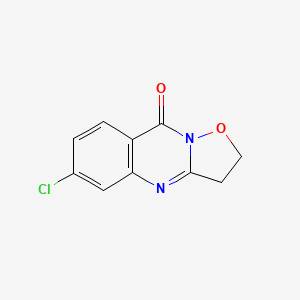
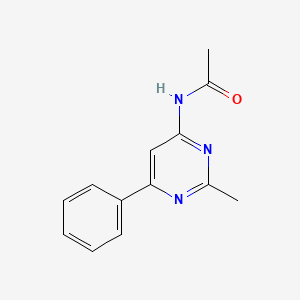
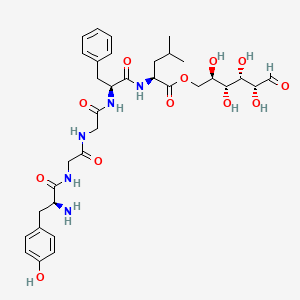
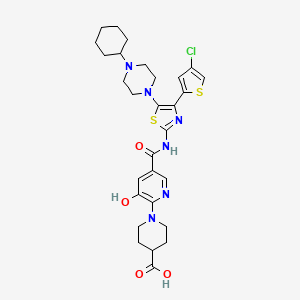

![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
